![molecular formula C12H18O2 B13215737 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one](/img/structure/B13215737.png)
3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry due to its distinctive molecular framework, which includes a bicyclic system fused with a spiro-oxane ring. The presence of the oxane ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclohexanone derivatives can undergo intramolecular cyclization in the presence of strong acids or bases to form the spirocyclic structure. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. Additionally, the scalability of the synthetic route is a critical factor in industrial production, ensuring that the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new spirocyclic derivatives with modified functional groups.
Scientific Research Applications
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]
- 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]
- 3-Oxaspiro[bicyclo[5.1.0]octane-4,4’-oxane]
Uniqueness
Compared to similar compounds, 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-one stands out due to its larger ring size and the presence of the oxane ring, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile molecular frameworks.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
spiro[3-oxabicyclo[5.1.0]octane-4,2'-cyclohexane]-1'-one |
InChI |
InChI=1S/C12H18O2/c13-11-3-1-2-5-12(11)6-4-9-7-10(9)8-14-12/h9-10H,1-8H2 |
InChI Key |
NHLGIVVLXSJVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC3CC3CO2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





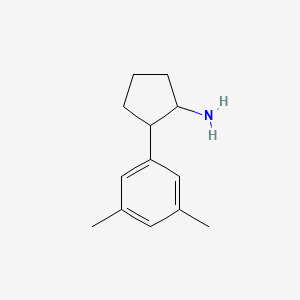
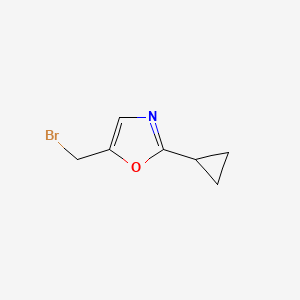
![3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13215688.png)


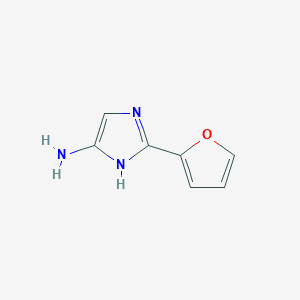
![2-[3-(Aminomethyl)oxan-3-YL]-2-hydroxyacetaldehyde](/img/structure/B13215718.png)

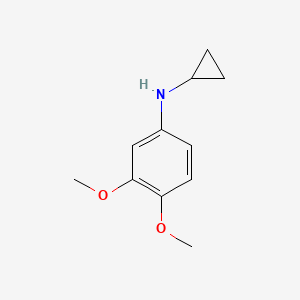
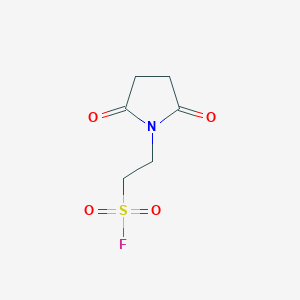
![1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one](/img/structure/B13215740.png)
